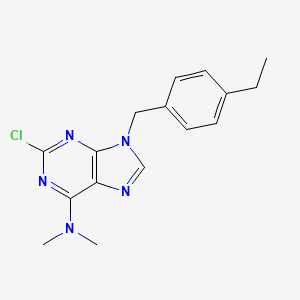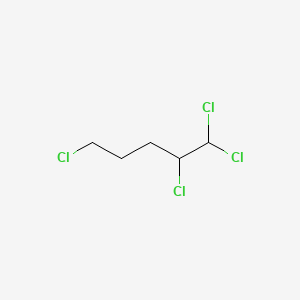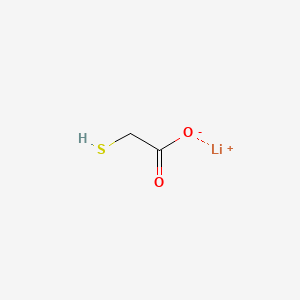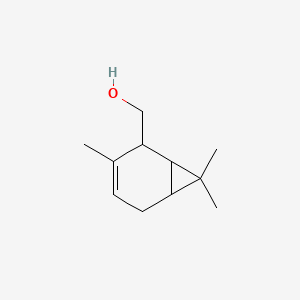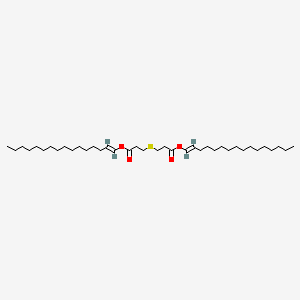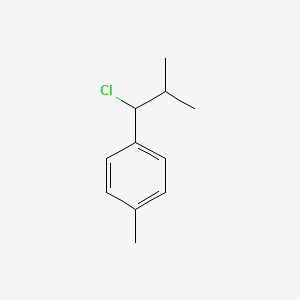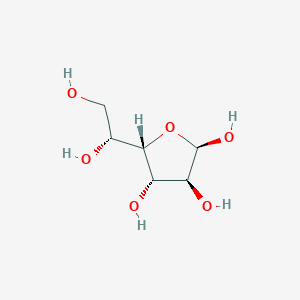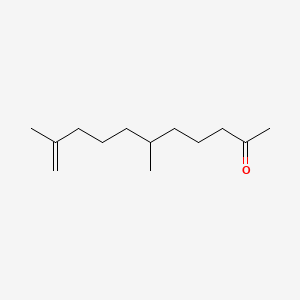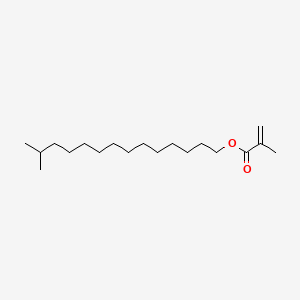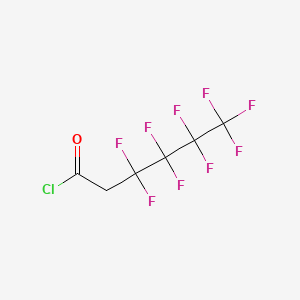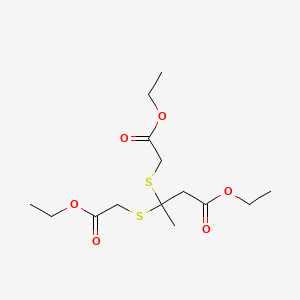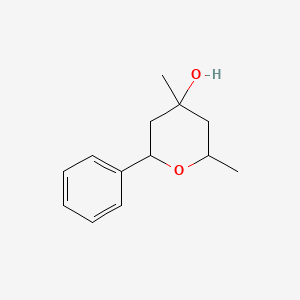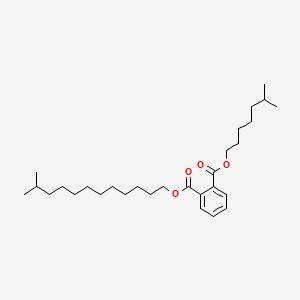
Isooctyl isotridecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl isotridecyl phthalate is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. Phthalates are a group of chemicals used to make plastics more flexible and harder to break. This compound, like other phthalates, is used in a variety of applications, including in the production of polyvinyl chloride (PVC) products, coatings, and other plastic materials .
Preparation Methods
Isooctyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with isooctyl and isotridecyl alcohols. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
In industrial production, the process is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production of this compound .
Chemical Reactions Analysis
Isooctyl isotridecyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isooctyl isotridecyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are widely used in various chemical processes and laboratory equipment.
Mechanism of Action
The mechanism by which isooctyl isotridecyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormone levels and disrupted physiological processes. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways .
Comparison with Similar Compounds
Isooctyl isotridecyl phthalate is similar to other phthalate esters, such as diisodecyl phthalate (DIDP) and diisononyl phthalate (DINP). These compounds share similar chemical structures and properties, including their use as plasticizers in PVC products. this compound is unique in its specific combination of isooctyl and isotridecyl alcohols, which can provide distinct physical and chemical properties compared to other phthalates .
Similar Compounds
- Diisodecyl phthalate (DIDP)
- Diisononyl phthalate (DINP)
- Dioctyl phthalate (DOP)
- Dibutyl phthalate (DBP)
- Diethylhexyl phthalate (DEHP)
Properties
CAS No. |
94979-21-2 |
|---|---|
Molecular Formula |
C29H48O4 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-O-(11-methyldodecyl) 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-24(2)18-12-9-7-5-6-8-10-16-22-32-28(30)26-20-14-15-21-27(26)29(31)33-23-17-11-13-19-25(3)4/h14-15,20-21,24-25H,5-13,16-19,22-23H2,1-4H3 |
InChI Key |
QFGMLZIZDZLELS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


